molecular formula C9H15NO2 B1468823 4-Tert-butylpiperidine-2,6-dione CAS No. 65970-74-3

4-Tert-butylpiperidine-2,6-dione

Cat. No.: B1468823
CAS No.: 65970-74-3
M. Wt: 169.22 g/mol
InChI Key: LBGGBHMZGDGSKP-UHFFFAOYSA-N
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Description

4-Tert-butylpiperidine-2,6-dione is a chemical compound with the molecular formula C₉H₁₅NO₂. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of the tert-butyl group at the fourth position and the two ketone groups at the second and sixth positions make this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylpiperidine-2,6-dione can be achieved through several methods. One common method involves the reaction of piperidine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the tert-butyl group replaces a hydrogen atom on the piperidine ring. The resulting intermediate is then oxidized to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

4-Tert-butylpiperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dione: Lacks the tert-butyl group, making it less sterically hindered.

    4-Methylpiperidine-2,6-dione: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and properties.

    4-Ethylpiperidine-2,6-dione: Contains an ethyl group, which also affects its chemical behavior.

Uniqueness

4-Tert-butylpiperidine-2,6-dione is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

4-tert-butylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2,3)6-4-7(11)10-8(12)5-6/h6H,4-5H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGGBHMZGDGSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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